molecular formula C7H15NO3S B1236337 Cycloheptylsulfamate CAS No. 60900-58-5

Cycloheptylsulfamate

Cat. No.: B1236337
CAS No.: 60900-58-5
M. Wt: 193.27 g/mol
InChI Key: NDIAXBSABFWAHX-UHFFFAOYSA-N
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Description

Cycloheptylsulfamate is a nonnutritive sweetener characterized by a seven-membered cycloheptyl ring attached to a sulfamate group. Its structure (C₇H₁₃NSO₃) enables high sweetness intensity, making it a candidate for sugar substitution. However, its metabolic profile and safety have been studied extensively, particularly in animal models. The conversion rates to these metabolites are species-dependent, with rabbits exhibiting higher metabolic activity than rats .

Properties

CAS No.

60900-58-5

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

cycloheptyl sulfamate

InChI

InChI=1S/C7H15NO3S/c8-12(9,10)11-7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,8,9,10)

InChI Key

NDIAXBSABFWAHX-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)OS(=O)(=O)N

Canonical SMILES

C1CCCC(CC1)OS(=O)(=O)N

Other CAS No.

60900-58-5

Synonyms

cycloheptylsulfamate
cycloheptylsulfamate sodium salt

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Metabolic Comparison of Cyclic Sulfamates

Compound Ring Size Metabolites Conversion in Rats (%) Conversion in Rabbits (%) Excretion of Unmetabolized Sulfamate (%)
Cyclopentylsulfamate 5 Cyclopentylamine, cyclopentanone 0.0102 (amine) N/A 15.4
This compound 7 Cycloheptylamine, cycloheptanone 0.064 (amine) 0.276 (amine) Not reported
Cyclooctylsulfamate 8 (Assumed similar metabolites) >0.0102 (amine) N/A Not reported

Table 2. Species-Specific Metabolism of this compound

Species Cycloheptylamine (%) Cycloheptanone (%) Cycloheptanol (%)
Rats 0.064 0.022 0.017
Rabbits 0.276 0.390 0.170

Data sourced from .

Research Findings

  • Safety Implications : Lower amine conversion in rats for cyclopentylsulfamate (0.0102% ) compared to this compound (0.064% ) suggests reduced toxicity risk, as amines like cyclohexylamine are linked to adverse effects .
  • Pharmacopeial Relevance : Cyclohexylsulfamate derivatives (e.g., elantrine dicyclohexylsulfamate) demonstrate broader pharmaceutical applications, distinct from sweetening roles .

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